molecular formula C12HF19N2O B3041162 1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole CAS No. 261778-38-5

1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole

Cat. No.: B3041162
CAS No.: 261778-38-5
M. Wt: 550.12 g/mol
InChI Key: XRMVBFQAGFWDAX-UHFFFAOYSA-N
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Description

1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its unique structure and properties, which include high thermal stability and specific solubility characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles and results in a mixture of regioisomers . Functionalization of the 5-position can be achieved through lithiation in flow, followed by trapping in batch with a series of electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring control over reaction conditions to avoid precipitation and other issues .

Chemical Reactions Analysis

Types of Reactions

1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkyl pyrazoles are formed during alkylation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole involves its interaction with molecular targets and pathways. The compound’s effects are exerted through its ability to undergo various chemical reactions, such as alkylation and lithiation . These reactions enable the compound to modify other molecules, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Trifluoroacetyl-3-perfluorohexyl-5-(trifluoromethyl)pyrazole stands out due to its specific combination of trifluoroacetyl, perfluorohexyl, and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HF19N2O/c13-5(14,2-1-3(6(15,16)17)33(32-2)4(34)7(18,19)20)8(21,22)9(23,24)10(25,26)11(27,28)12(29,30)31/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMVBFQAGFWDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HF19N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893377
Record name 3-(Perfluorohexyl)-1-(trifluoroacetyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261778-38-5
Record name 3-(Perfluorohexyl)-1-(trifluoroacetyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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